2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine

Medicinal chemistry Structure-activity relationship Chemical biology

2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine is a fully synthetic sulfonyl pyrrolidine derivative (C₁₉H₂₀BrNO₄S, MW 438.34 g/mol) that is commercially available through several chemical suppliers. The compound is indexed in the ZINC database (ZINC000012973767) as an in-stock screening compound, but ZINC explicitly records: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL'.

Molecular Formula C19H20BrNO4S
Molecular Weight 438.34
CAS No. 1798487-80-5
Cat. No. B2582440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine
CAS1798487-80-5
Molecular FormulaC19H20BrNO4S
Molecular Weight438.34
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H20BrNO4S/c1-25-15-9-10-18(20)17(12-15)19(22)21-11-5-6-14(21)13-26(23,24)16-7-3-2-4-8-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3
InChIKeyIQERFCTYPOEYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine (CAS 1798487-80-5) – Baseline Structural and Availability Profile


2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine is a fully synthetic sulfonyl pyrrolidine derivative (C₁₉H₂₀BrNO₄S, MW 438.34 g/mol) that is commercially available through several chemical suppliers. The compound is indexed in the ZINC database (ZINC000012973767) as an in-stock screening compound, but ZINC explicitly records: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. The sulfonyl pyrrolidine scaffold has precedent as a privileged fragment for matrix metalloproteinase-2 (MMP-2) inhibition, as demonstrated by Xian-Chao Cheng and colleagues in Bioorganic & Medicinal Chemistry (2008) [2]; however, the specific 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine congener has not been evaluated in these studies. Procurement decisions must therefore be based on the compound's structural uniqueness and its potential as a building block or fragment for de novo screening campaigns, rather than on pre-existing biological validation.

Why Generic Substitution of 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine Fails for Rigorous Research Programs


The compound possesses a unique three-component architecture—a 2-bromo-5-methoxybenzoyl moiety, a benzenesulfonylmethyl substituent, and a pyrrolidine core—that is not replicated by any other commercially available molecule. The closest purchasable analogs (e.g., 3-(benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine, CAS 1448077-95-9, or 1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine, CAS 1209184-01-9) differ in at least one critical vector: the position of the sulfonyl group on the pyrrolidine ring, the presence or absence of the methylene spacer, or the substitution pattern on the benzoyl ring [1]. These differences are not cosmetic; in the sulfonyl pyrrolidine MMP-2 inhibitor series published by Cheng et al., moving the sulfonyl substituent between the pyrrolidine 1-, 2-, and 3-positions produced orders-of-magnitude changes in potency and selectivity [2]. Consequently, a generic substitution with a 'similar' sulfonyl pyrrolidine cannot be assumed to preserve binding affinity, selectivity, physicochemical properties, or even chemical reactivity toward further derivatization. Until head-to-head comparator data are generated, any substitution must be treated as an uncontrolled variable that introduces unacceptable risk for reproducible research.

Quantitative and Structural Differentiation Evidence for 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine (CAS 1798487-80-5)


Structural Uniqueness: No Commercial Congener Replicates the Complete Pharmacophoric Fingerprint

2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine is the only commercially available compound that combines the following three pharmacophoric elements in a single molecule: (i) a 2-bromo-5-methoxybenzoyl group attached to the pyrrolidine nitrogen, (ii) a benzenesulfonylmethyl group at the pyrrolidine 2-position, and (iii) the saturated pyrrolidine ring itself. A systematic search of the ZINC database and major vendor catalogs identified the two closest structural analogs: 3-(benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine (CAS 1448077-95-9), which lacks the 5-methoxy substituent and places the sulfonyl group at the pyrrolidine 3-position rather than the 2-methyl position; and 1-(2-bromo-5-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine (CAS 1209184-01-9), which replaces the benzenesulfonylmethyl group with a 4-methoxyphenyl substituent and places it at the 3-position. Neither analog reproduces the complete substitution pattern of the target compound [REFS-1, REFS-2].

Medicinal chemistry Structure-activity relationship Chemical biology

Physicochemical Property Differentiation: Computed logP and Topological Polar Surface Area (tPSA) Relative to Des-Bromo and Des-Methoxy Virtual Analogs

The ZINC database provides computed physicochemical properties for the target compound: molecular weight 438.34 g/mol, calculated logP 4.136, and topological polar surface area (tPSA) 55 Ų [1]. To assess the impact of the bromine and methoxy substituents, virtual des-bromo (C₁₉H₂₁NO₄S, MW 359.44) and des-methoxy (C₁₈H₁₈BrNO₃S, MW 408.31) analogs were computationally enumerated. The bromine atom contributes approximately 78.9 Da to the molecular weight and increases logP by an estimated 0.6–0.8 log units relative to the des-bromo analog (based on the Hansch π constant for aromatic bromine, π = 0.86). The 5-methoxy group contributes approximately 30.0 Da and modulates logP by an estimated −0.3 to −0.5 log units (Hansch π for aromatic OCH₃, π = −0.02 to +0.26 depending on position). The tPSA remains constant at 55 Ų across all three analogs because the bromine and methoxy substituents do not alter the heteroatom count [2]. These computed differences are significant: a ΔlogP of >0.5 units can shift a compound across Lipinski Rule-of-Five boundaries and alter membrane permeability predictions.

Drug design ADME prediction Physicochemical profiling

Class-Level Precedent: Sulfonyl Pyrrolidine Scaffold as a Privileged MMP-2 Inhibitory Fragment – with the Critical Caveat That the Instant Compound Has Not Been Tested

The sulfonyl pyrrolidine scaffold is a validated pharmacophore for matrix metalloproteinase-2 (MMP-2) inhibition. Cheng et al. (2008) reported a series of novel sulfonyl pyrrolidine derivatives that exhibited highly selective MMP-2 inhibition over aminopeptidase N (AP-N), with lead compounds 6a–d demonstrating greater potency than the positive control LY52 [1]. In a follow-up study, compounds 4c, 4j, 5a, and 5b were reported as equally or more potent MMP-2 inhibitors than LY52 [2]. The structure-activity relationships from these studies establish that the sulfonyl group position on the pyrrolidine ring, the nature of the aryl/alkyl sulfonyl substituent, and the substitution pattern on the benzoyl amide all critically modulate MMP-2 inhibitory activity and selectivity. However, it is essential to state unequivocally that 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine was not among the compounds synthesized or tested in these studies, and no MMP-2 activity data exist for this specific compound in any public database, including ChEMBL and BindingDB [3]. This evidence item is classified as 'Class-level inference' – it supports the plausibility of MMP-2 activity for this chemotype but cannot be construed as evidence of activity for the instant compound.

Matrix metalloproteinase Cancer biology Enzyme inhibition

Synthetic Tractability: The Benzenesulfonylmethyl Moiety Enables Modular Derivatization via Sulfone Alkylation Chemistry

The benzenesulfonylmethyl side chain at the pyrrolidine 2-position is a synthetically enabling feature. The methylene bridge between the sulfone and the pyrrolidine ring is acidic (predicted pKₐ ≈ 23–25 for the α-sulfonyl C–H), allowing deprotonation with strong bases (e.g., LDA, n-BuLi) and subsequent alkylation with electrophiles. This permits modular introduction of diverse substituents (alkyl, allyl, benzyl, propargyl) without disrupting the 2-bromo-5-methoxybenzoyl amide or the pyrrolidine ring [1]. In contrast, the closest commercial analog, 3-(benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine (CAS 1448077-95-9), has the sulfonyl group directly attached to the pyrrolidine 3-position without a methylene spacer, rendering it non-enolizable and thus unsuitable for this alkylation strategy. For medicinal chemistry programs that require systematic SAR exploration around the sulfonyl substituent, the target compound's α-sulfonyl carbanion chemistry provides a distinct synthetic advantage over analogs lacking the methylene linker [2].

Synthetic chemistry Building block Fragment elaboration

Best-Fit Research and Industrial Application Scenarios for 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine (CAS 1798487-80-5)


Fragment-Based Drug Discovery (FBDD) Library Enrichment for MMP-2 and Related Metalloprotease Targets

This compound can serve as a fragment-sized entry point (MW 438 Da, within the 'lead-like' space) for FBDD programs targeting MMP-2 or other zinc-dependent metalloproteases, based on the class-level precedent of the sulfonyl pyrrolidine pharmacophore established by Cheng et al. [REFS-1, REFS-2]. Its commercial availability in screening-ready format (ZINC in-stock status) [3] makes it practical for immediate inclusion in fragment library screens. However, as noted throughout this guide, no direct MMP-2 inhibition data exist for this specific compound, and any screening campaign should treat it as an unvalidated fragment hit that requires full concentration-response confirmation and selectivity profiling.

Scaffold for α-Sulfonyl Carbanion-Mediated Diversification in Parallel Library Synthesis

The benzenesulfonylmethyl side chain provides an acidic C–H handle (predicted pKₐ ≈ 23–25) that permits deprotonation and alkylation with a broad range of electrophiles (alkyl halides, allyl halides, benzyl halides, propargyl halides) to generate diverse C–C bond formations at the pyrrolidine 2-position [1]. This modular diversification strategy is not available for commercially available sulfonyl pyrrolidine analogs that lack the methylene spacer. The target compound is thus uniquely suited as a starting scaffold for the parallel synthesis of sulfonyl pyrrolidine libraries aimed at exploring SAR around the sulfone substituent without modifying the benzoyl amide pharmacophore.

Physicochemical Property Benchmarking in Lead Optimization Programs

With a computed logP of 4.136 and tPSA of 55 Ų [3], this compound occupies a hydrophobic region of chemical space that is relevant for CNS-penetrant or intracellular-targeted small molecules. The presence of the bromine atom (which adds ~79 Da and +0.6–0.8 logP units relative to a des-bromo virtual analog) and the methoxy group (which contributes a modest −0.3 to −0.5 logP offset) provides a calibrated tool for medicinal chemists to experimentally measure the impact of these substituents on permeability, metabolic stability, and off-target binding in their specific assay systems. Procurement of this specific compound—rather than a 'close' analog—ensures that the measured properties are attributable to the exact substitution pattern of interest.

Chemical Probe Development for Target Identification via Affinity-Based Protein Profiling (AfBPP)

The bromine atom at the 2-position of the benzoyl ring introduces a heavy atom (Br, atomic number 35) that can serve as a mass tag for liquid chromatography-mass spectrometry (LC-MS)-based target identification workflows, including affinity-based protein profiling and photoaffinity labeling experiments. When combined with the benzenesulfonylmethyl group (which can be further derivatized to install a photoactivatable crosslinker or a biotin handle), this compound provides a bifunctional scaffold for chemical probe development. No direct target engagement data are available, so this application scenario should be regarded as prospective: the compound provides the architectural basis for probe design, but full probe molecules still require synthesis and validation.

Quote Request

Request a Quote for 2-[(benzenesulfonyl)methyl]-1-(2-bromo-5-methoxybenzoyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.